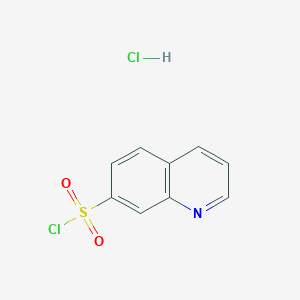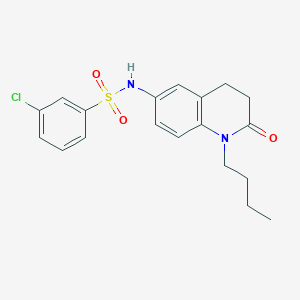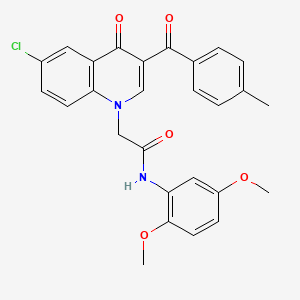
Quinoline-7-sulfonyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-7-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 2375267-39-1 . It has a molecular weight of 264.13 . The IUPAC name for this compound is quinoline-7-sulfonyl chloride hydrochloride . It is typically stored at 4 degrees Celsius . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of Quinoline-7-sulfonyl chloride hydrochloride can be represented by the Inchi Code: 1S/C9H6ClNO2S.ClH/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H;1H .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various transformations due to the presence of the double-ring structure and a heteroatom (N) in their molecules . For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
Quinoline-7-sulfonyl chloride hydrochloride is a powder with a molecular weight of 264.13 . It is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonylated Quinoline N-oxides
A one-pot protocol for synthesizing sulfonylated quinoline N-oxides was developed using copper-catalyzed C-H bond activation. This method utilized aryl sulfonyl chlorides, including quinoline-7-sulfonyl chloride hydrochloride, to produce various 2-aryl sulfonyl quinolines in high yields, demonstrating its efficiency and selectivity in chemical synthesis (Wu et al., 2013).
Development of Water-Soluble Carbonic Anhydrase Inhibitors
Quinoline-7-sulfonyl chloride hydrochloride was used to synthesize water-soluble sulfonamides, which showed effective inhibition of carbonic anhydrase isozymes, important in physiological processes. This research has implications for designing new drugs, particularly for treating conditions like glaucoma (Borrás et al., 1999).
Anti-inflammatory Potential of Sulfonamide Derivatives
Sulfonamide and sulfonate derivatives of quinoline, synthesized using sulfonyl chlorides like quinoline-7-sulfonyl chloride hydrochloride, demonstrated promising anti-inflammatory activity. This research suggests potential for these compounds in developing new anti-inflammatory agents (Bano et al., 2020).
Copper-Catalyzed Regioselective Sulfonylation
Quinoline-7-sulfonyl chloride hydrochloride was used in a copper-catalyzed process for the sulfonylation of aminoquinolines. This method proved to be efficient for functionalizing quinolines, which is significant in the development of pharmaceuticals and advanced materials (Wei et al., 2016).
Synthesis of Antimicrobial Agents
Sulfonylated quinoline derivatives, including those synthesized using quinoline-7-sulfonyl chloride hydrochloride, displayed antimicrobial activity. This research is crucial for the development of new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2019).
Trace Analysis in Drinking Water
Quinoline derivatives, including those involving quinoline-7-sulfonyl chloride hydrochloride, were part of a study for trace analysis of various antibiotics in chlorinated drinking water, highlighting the compound's role in environmental monitoring (Ye et al., 2007).
Structural Analysis for Biological Applications
Studies on quinoline derivatives, including quinoline-7-sulfonyl chloride hydrochloride, helped in understanding the structure-activity relationships of compounds with chloride-sensitive fluorescence properties, aiding in biological research and diagnostics (Krapf et al., 1988).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Quinoline and its derivatives have been gaining attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Eigenschaften
IUPAC Name |
quinoline-7-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMXZPKIFDIUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2650788.png)
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2650790.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide](/img/structure/B2650791.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2650792.png)
![7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650794.png)

![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)
![7-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2650801.png)
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650802.png)

![Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2650806.png)
![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2650807.png)
